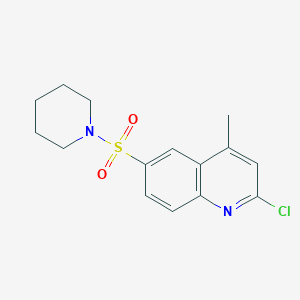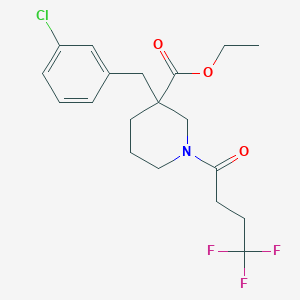
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline, also known as CPQ, is a synthetic chemical compound that belongs to the quinoline class of molecules. It is a highly potent and selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CPQ has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many cancer types and is associated with tumor growth and progression. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline binds to the ATP binding site of CK2 and blocks its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation and migration.
Biochemical and Physiological Effects:
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to have significant biochemical and physiological effects in various cellular and animal models. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and reduce tumor growth in animal models. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines in animal models of inflammation. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to have neuroprotective effects and reduce neuronal damage in animal models of neurodegenerative disorders. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has also been shown to have antiviral effects and inhibit the replication of viruses in cellular models.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to induce apoptosis (cell death) in cancer cells, and its potential therapeutic applications in cancer and other diseases. However, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline also has some limitations, including its complex synthesis method, its potential toxicity to normal cells, and its potential off-target effects on other kinases and cellular processes.
Orientations Futures
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has significant potential for future research and development in the field of cancer and other diseases. Some of the future directions for 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline research include:
1. Development of novel 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties.
2. Evaluation of the efficacy and safety of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline in preclinical and clinical trials for the treatment of cancer and other diseases.
3. Investigation of the mechanisms of action of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline and its potential off-target effects on other kinases and cellular processes.
4. Identification of biomarkers and patient populations that are most likely to respond to 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline treatment.
5. Exploration of the potential use of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Conclusion:
In conclusion, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline is a highly potent and selective inhibitor of CK2 that has significant potential for therapeutic applications in cancer and other diseases. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline exerts its biological effects by inhibiting the activity of CK2, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to have significant biochemical and physiological effects in various cellular and animal models and has several advantages for lab experiments. However, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline also has some limitations, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroquinoline with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound, 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline. The synthesis of 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been extensively studied for its potential therapeutic applications in cancer and other diseases. Several studies have shown that 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline is a highly potent and selective inhibitor of CK2, which is overexpressed in many cancer types and is associated with tumor growth and progression. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation and migration. 2-chloro-4-methyl-6-(1-piperidinylsulfonyl)quinoline has also been studied for its potential use in other diseases, such as neurodegenerative disorders, inflammation, and viral infections.
Propriétés
IUPAC Name |
2-chloro-4-methyl-6-piperidin-1-ylsulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-11-9-15(16)17-14-6-5-12(10-13(11)14)21(19,20)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEDDWSQTYYNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-(piperidin-1-ylsulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6084838.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid](/img/structure/B6084855.png)
![N-[3-(benzylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6084870.png)
![2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6084877.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-methylphenyl)piperidine](/img/structure/B6084882.png)

![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6084902.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6084915.png)
![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![2-[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1-phenylethanol](/img/structure/B6084930.png)
![5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6084936.png)

![2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol](/img/structure/B6084942.png)